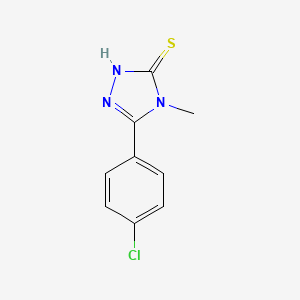

4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Overview

Description

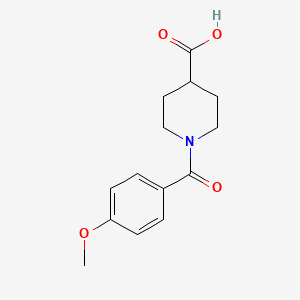

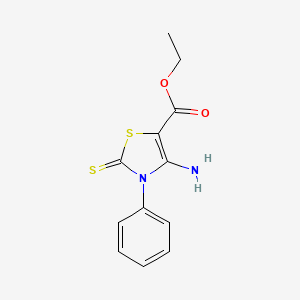

4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol (4CP5F4H-1,2,4T-3T) is a sulfur-containing heterocyclic compound that belongs to the triazole family. It is a colorless and odorless solid that is highly water soluble. 4CP5F4H-1,2,4T-3T has a wide range of applications in both scientific research and industrial production. It has been used as a ligand in coordination chemistry and as a catalyst in organic reactions. It has also been used as an inhibitor of several enzymes, such as caspase-3, and as a potential therapeutic agent in the treatment of certain diseases. In addition, 4CP5F4H-1,2,4T-3T has been used as a corrosion inhibitor in industrial processes.

Scientific Research Applications

Synthesis and Structural Analysis

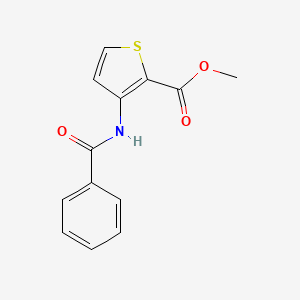

- 4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol and its derivatives have been synthesized from furan-2-carboxylic acid hydrazide, undergoing various reactions to form compounds with distinct structural features. These compounds are characterized by elemental analyses, IR, and NMR spectra, highlighting their unique structural characteristics (Koparır, Çetin, & Cansiz, 2005).

Interaction and Stability Studies

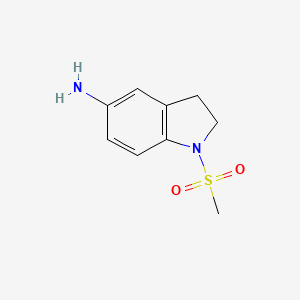

- A detailed study on the interaction and stability of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with molecular iodine was conducted. It formed a stable charge-transfer complex in dilute chloroform solution. The study involved single-crystal X-ray diffraction and thermogravimetric analysis, revealing the solid-state stability of the adduct within a specific temperature range (Ivolgina et al., 2020).

Antimicrobial Activity

- The antimicrobial activity of novel derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol was investigated. The study assessed the compounds' effectiveness against various bacterial strains, finding that the extension of alkyl substituents by the sulfur atom influenced their antimicrobial activity, with certain alkyl radicals significantly increasing efficacy (Danilchenko & Parchenko, 2017).

Synthesis for Biological Studies

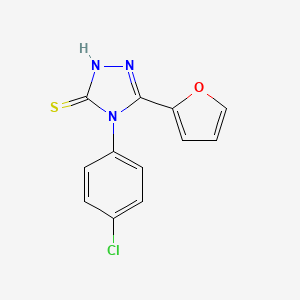

- A series of newderivatives including 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole were synthesized and characterized by various analytical techniques. These compounds were further screened for their antioxidant and antiradical activities, highlighting their potential biological applications (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

Applications in Medicinal Chemistry

- The synthesized derivatives of 4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol have been explored for their potential in medicinal chemistry, particularly as inhibitors of human dihydroorotate dehydrogenase (HsDHODH). Structural optimization and analysis of structure-activity relationships were performed to enhance their efficacy as HsDHODH inhibitors (Gong et al., 2017).

properties

IUPAC Name |

4-(4-chlorophenyl)-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3OS/c13-8-3-5-9(6-4-8)16-11(14-15-12(16)18)10-2-1-7-17-10/h1-7H,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDMKAVJZNXLMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354245 | |

| Record name | SBB040403 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805798 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

60870-39-5 | |

| Record name | SBB040403 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1348979.png)

![1-[4-(Difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1348990.png)